Agn-PC-0nig3B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0nig3B is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nig3B typically involves a series of chemical reactions that require precise conditions. The exact synthetic route may vary, but it generally includes steps such as nucleation, evolution from nucleus to seed, and growth from seed to nanocrystal . These steps are crucial for achieving the desired morphology and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound often employs high-throughput techniques to ensure consistency and efficiency. Methods such as high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and mass spectrometry (MS) are commonly used for the characterization and quality control of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Agn-PC-0nig3B undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can range from simple derivatives to complex compounds with enhanced properties.
Wissenschaftliche Forschungsanwendungen
Agn-PC-0nig3B has a wide range of applications in scientific research. In chemistry, it is used as a catalyst and a reagent in various reactions. In biology, it plays a role in the study of cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug delivery capabilities. In industry, it is utilized in the production of advanced materials and nanotechnology .
Wirkmechanismus
The mechanism of action of Agn-PC-0nig3B involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, such as changes in cellular signaling, gene expression, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Agn-PC-0nig3B include other chemical entities with comparable structures and properties. These compounds may share similar reactivity and applications but differ in specific characteristics that make this compound unique .
Uniqueness: this compound stands out due to its exceptional stability and versatility in various reactions. Its unique properties make it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
61074-84-8 |
---|---|
Molekularformel |
C19H16N2O |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
3-phenyl-6-(2-prop-2-enylphenoxy)pyridazine |
InChI |
InChI=1S/C19H16N2O/c1-2-8-16-11-6-7-12-18(16)22-19-14-13-17(20-21-19)15-9-4-3-5-10-15/h2-7,9-14H,1,8H2 |
InChI-Schlüssel |
BWZBSBBHYKSUCV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC=CC=C1OC2=NN=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.